2-Chloro-4,5-difluorobenzoic acid

Catalog No.
S777064
CAS No.
110877-64-0
M.F
C7H3ClF2O2
M. Wt
192.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,5-difluorobenzoic acid

CAS Number

110877-64-0

Product Name

2-Chloro-4,5-difluorobenzoic acid

IUPAC Name

2-chloro-4,5-difluorobenzoic acid

Molecular Formula

C7H3ClF2O2

Molecular Weight

192.55 g/mol

InChI

InChI=1S/C7H3ClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

CGFMLBSNHNWJAW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)O

2-Chloro-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C₇H₃ClF₂O₂ and a CAS number of 110877-64-0. It is characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzoic acid structure. This compound appears as a white crystalline solid and is known for its role as an important intermediate in the synthesis of various medicinal compounds and pesticides. Its structure can be represented as follows:

text
F \ C / \ Cl - C C - COOH \ / C / F

The compound exhibits harmful properties, being classified as harmful if swallowed or in contact with skin, indicating acute toxicity risks .

Potential Pharmaceutical Applications:

-Chloro-4,5-difluorobenzoic acid has been investigated for its potential use in developing new pharmaceutical agents. Studies have shown it possesses various properties that could be beneficial in drug development, including:

  • Antibacterial activity: Research suggests 2-chloro-4,5-difluorobenzoic acid exhibits antibacterial activity against certain bacterial strains. However, further studies are needed to determine its effectiveness and potential for clinical applications. Source: European Journal of Medicinal Chemistry:
  • Antioxidant activity: Studies have shown that 2-chloro-4,5-difluorobenzoic acid exhibits antioxidant properties. This suggests it may have potential applications in preventing or mitigating oxidative stress-related diseases. Source: Bioorganic & Medicinal Chemistry Letters:

Use as a Building Block in Organic Synthesis:

-Chloro-4,5-difluorobenzoic acid can be used as a building block in organic synthesis due to its unique functional group arrangement. This allows researchers to introduce the chloro and difluoro groups into various organic molecules, potentially leading to the development of new materials with diverse properties.

  • Synthesis of novel compounds: Researchers have utilized 2-chloro-4,5-difluorobenzoic acid as a starting material for synthesizing various novel compounds with potential applications in different fields, such as pharmaceuticals, agrochemicals, and materials science. Source: Tetrahedron Letters:

Research on the Environmental Fate and Behavior:

  • Biodegradation: Research suggests that 2-chloro-4,5-difluorobenzoic acid exhibits limited biodegradability in the environment. This necessitates further studies to determine its persistence and potential ecological effects. Source: Environmental Science & Technology
, primarily due to its functional groups:

  • Nitration: The compound can undergo nitration to form 2-nitro-4,5-difluorobenzoic acid.
  • Reduction: It can be reduced to corresponding amines or alcohols, depending on the reagents used.
  • Esterification: Reacting with alcohols can lead to the formation of esters, which are useful in various applications.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 2-chloro-4,5-difluorobenzoic acid exhibits biological activity that may contribute to its utility in medicinal chemistry. It has been studied for its potential effects on various biological systems, although specific mechanisms of action are not extensively documented. Its derivatives may show antimicrobial or herbicidal properties, making it relevant in both pharmaceutical and agricultural contexts .

The synthesis of 2-chloro-4,5-difluorobenzoic acid typically involves several steps:

  • Starting Material: The process often begins with 3,4-difluorobenzoic acid.
  • Nitration: The starting material is nitrated using nitric acid to introduce a nitro group.
  • Chlorodenitration: The nitro group is subsequently removed through chlorodenitration, yielding 2-chloro-4,5-difluorobenzoic acid.

Alternative synthetic routes may also exist but generally follow similar principles involving halogenation and functional group transformations .

2-Chloro-4,5-difluorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
  • Agriculture: The compound is utilized in the formulation of pesticides due to its herbicidal properties.
  • Material Science: It may be involved in the development of new materials or chemical agents with specialized functions .

Several compounds share structural similarities with 2-chloro-4,5-difluorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-fluorobenzoic acidChlorine at position 3; one fluorineLess toxic; used in different pesticide formulations
2-Fluoro-4-chlorobenzoic acidFluorine at position 2; chlorine at position 4Different reactivity profile; used in pharmaceuticals
3,5-Difluorobenzoic acidTwo fluorines; no chlorineExhibits different biological activity; less versatile in synthesis

The uniqueness of 2-chloro-4,5-difluorobenzoic acid lies in its specific halogen placement and dual fluorination, which influence both its chemical reactivity and biological properties .

XLogP3

2.4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

110877-64-0

Wikipedia

2-Chloro-4,5-difluorobenzoic acid

Dates

Modify: 2023-09-14

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